1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Biological Activity
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and autophagy modulation.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N6O2 with a molecular weight of approximately 406.49 g/mol. The structure comprises a purine core substituted with a benzyl group, a pyrazole moiety, and a methoxyethyl group.
Property | Value |
---|---|
Molecular Formula | C22H26N6O2 |
Molecular Weight | 406.49 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzymatic pathways associated with cell proliferation and survival. The specific mechanisms include:
- Inhibition of mTORC1 : Studies have shown that related compounds can disrupt mTORC1 signaling, leading to altered autophagic processes and potential antiproliferative effects in cancer cells .
- Autophagy Modulation : The compound may act as an autophagy modulator by affecting the flux of autophagic processes under nutrient-deprived conditions. This modulation can lead to increased cellular stress in cancer cells, making them more susceptible to treatment .
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Compounds related to this structure demonstrated submicromolar antiproliferative activity and good metabolic stability. They were observed to reduce mTORC1 activity and induce autophagy under basal conditions .
Case Studies
A notable case study involved the testing of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally similar to the compound ). These compounds showed:
- Submicromolar Activity : Effective against MIA PaCa-2 pancreatic cancer cells.
- Autophagy Dynamics : Increased basal autophagy while impairing autophagic flux during nutrient starvation conditions .
Comparative Analysis
The biological activity of 1-benzyl derivatives can be compared with other purine derivatives to understand their unique properties better:
Properties
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-12-15(2)27(23-14)20-22-18-17(25(20)10-11-30-4)19(28)26(21(29)24(18)3)13-16-8-6-5-7-9-16/h5-9,12H,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYKHCKPGLZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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